Cas no 218916-53-1 (Euphorbia factor L8)

Euphorbia factor L8 化学的及び物理的性質
名前と識別子
-
- Euphorbia factor L8
- (2S,3S,4R,5R,9S,11R,15R)-5,15-Diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene
- [(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate
- DA-53068
- 218916-53-1
-
- インチ: InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/t18-,22-,23+,24-,25-,26-,30+/m0/s1
- InChIKey: PJHBZROILRCFRB-HTODEDGXSA-N
- ほほえんだ: C=C1CC[C@H]2[C@@H](C=C(C)C(=O)[C@]3(C[C@H](C)[C@@H]([C@@H]3[C@H]1OC(=O)C)OC(=O)C4=CN=CC=C4)OC(=O)C)C2(C)C
計算された属性
- せいみつぶんしりょう: 523.25700252g/mol
- どういたいしつりょう: 523.25700252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 38
- 回転可能化学結合数: 7
- 複雑さ: 1050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.3E-3 g/L) (25 ºC),
Euphorbia factor L8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N8119-1mg |
Euphorbia factor L8 |
218916-53-1 | 1mg |
¥580 | 2024-04-19 | ||
ChemFaces | CFN92886-10mg |
Euphorbia factor L8 |
218916-53-1 | >=98% | 10mg |
$288 | 2023-09-19 | |
MedChemExpress | HY-N8119-10mg |
Euphorbia factor L8 |
218916-53-1 | 10mg |
¥2350 | 2024-04-19 | ||
A2B Chem LLC | AF38433-500mg |
Euphorbia factor L8 |
218916-53-1 | ≥98% | 500mg |
$3344.00 | 2024-04-20 | |
Aaron | AR00BKB1-100mg |
Euphorbia factor L8 |
218916-53-1 | 95% | 100mg |
$811.00 | 2025-02-13 | |
TargetMol Chemicals | TN1635-10mg |
Euphorbia factor L8 |
218916-53-1 | 10mg |
¥ 1930 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E36180-5mg |
Euphorbia factor L8 |
218916-53-1 | ,HPLC≥95% | 5mg |
¥3438.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1635-1 mg |
Euphorbia factor L8 |
218916-53-1 | 1mg |
¥1953.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1635-5 mg |
Euphorbia factor L8 |
218916-53-1 | 98% | 5mg |
¥ 1,900 | 2023-07-11 | |
MedChemExpress | HY-N8119-5mg |
Euphorbia factor L8 |
218916-53-1 | 5mg |
¥1450 | 2024-04-19 |
Euphorbia factor L8 関連文献
-
Shanshan Yang,Jiachen Sun,Hong Lu,Hong Ma,Yaozhou Zhang Anal. Methods 2015 7 9568
Euphorbia factor L8に関する追加情報
Euphorbia factor L8: A Comprehensive Overview of CAS No. 218916-53-1
Euphorbia factor L8, a naturally occurring compound with the chemical identifier CAS No. 218916-53-1, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, derived from the genus Euphorbia, has been the subject of extensive studies aimed at elucidating its molecular mechanisms and exploring its pharmacological relevance.
The Euphorbia genus, known for its diverse bioactive compounds, has long been a source of interest in medicinal chemistry. Among these, Euphorbia factor L8 stands out for its complex molecular structure and multifaceted biological activities. Recent advancements in analytical chemistry and spectroscopic techniques have enabled researchers to obtain high-resolution structural data, facilitating a deeper understanding of its chemical framework and functional groups.
One of the most compelling aspects of Euphorbia factor L8 is its demonstrated ability to modulate various cellular pathways. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its interaction with enzymes like COX-2 suggests potential applications in managing chronic inflammatory conditions, making it a promising candidate for further clinical development.
Another area of interest is the antimicrobial activity of Euphorbia factor L8. Research indicates that it possesses broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it an attractive candidate for developing novel antimicrobial agents, particularly in the context of rising antibiotic resistance rates. The mechanism behind its antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In addition to its anti-inflammatory and antimicrobial properties, Euphorbia factor L8 has shown promise in preclinical studies related to cancer research. Preliminary data suggest that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Its ability to selectively target malignant cells while sparing healthy tissues makes it a valuable compound for further investigation into targeted cancer therapies.
The synthesis and purification of Euphorbia factor L8 have been challenging due to its complex structure and low natural abundance. However, recent innovations in biotechnological methods have improved the yield and purity of this compound, enabling more extensive pharmacological testing. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in characterizing its chemical profile and ensuring consistency across different batches.
From a pharmacokinetic perspective, studies on Euphorbia factor L8 have revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Its moderate bioavailability suggests that oral administration could be a viable route for therapeutic use, while its rapid clearance indicates the need for frequent dosing or formulation enhancements to maintain therapeutic levels.
The future direction of research on Euphorbia factor L8 is likely to focus on optimizing its pharmacological properties through structural modifications. By leveraging computational chemistry and molecular modeling techniques, researchers aim to enhance its potency, selectivity, and solubility while minimizing potential side effects. Such efforts could pave the way for the development of novel derivatives with improved therapeutic profiles.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these preclinical findings into clinical applications. Large-scale clinical trials will be necessary to validate the safety and efficacy of Euphorbia factor L8 in human populations. Regulatory agencies will also play a crucial role in overseeing these trials and ensuring that standardized protocols are followed to maintain data integrity.
In conclusion, Euphorbia factor L8 (CAS No. 218916-53-1) represents a significant advancement in natural product research with considerable potential for therapeutic use. Its multifaceted biological activities, coupled with ongoing advancements in synthetic chemistry and pharmacology, position it as a promising candidate for future medical applications. Continued research efforts will be vital in unlocking its full therapeutic potential and bringing it closer to clinical reality.
218916-53-1 (Euphorbia factor L8) 関連製品
- 2171806-68-9(4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one)
- 2139025-29-7(2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid)
- 2229510-43-2(5-(3-chloroprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane)
- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)
- 1261888-73-6(5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)
- 108430-57-5(Tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate)
- 1515103-64-6(1-(5-iodothiophen-3-yl)ethanone)
- 1823850-60-7(2-(Isoquinolin-5-yl)propanenitrile)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)

